molecular formula C6H9N3 B054777 1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole CAS No. 116248-24-9

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole

Cat. No. B054777
M. Wt: 123.16 g/mol
InChI Key: ICIQSDWDLPOHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole in lab experiments is its high potency and selectivity towards the target cells. This compound has been shown to have low toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole. One of the main directions is the development of new drugs based on this compound. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Another direction is the study of the structure-activity relationship of this compound, which can help in the design of new analogs with improved properties. Finally, the study of the mechanism of action of this compound can provide insights into the molecular pathways involved in various diseases and can lead to the development of new treatments.

Synthesis Methods

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole can be synthesized through various methods, including the reaction of 2-amino-1-methylimidazole with ethyl acetoacetate, the reaction of 2-amino-1-methylimidazole with 1,3-diketones, and the reaction of 2-amino-1-methylimidazole with α,β-unsaturated ketones. The most common method of synthesis involves the reaction of 2-amino-1-methylimidazole with ethyl acetoacetate in the presence of a catalyst such as piperidine.

Scientific Research Applications

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, antiviral agent, and antibacterial agent. In material science, 1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole has been studied for its potential as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential as a catalyst for various reactions.

properties

CAS RN

116248-24-9

Product Name

1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole

InChI

InChI=1S/C6H9N3/c1-8-4-5-9-6(8)2-3-7-9/h2-3H,4-5H2,1H3

InChI Key

ICIQSDWDLPOHOF-UHFFFAOYSA-N

SMILES

CN1CCN2C1=CC=N2

Canonical SMILES

CN1CCN2C1=CC=N2

synonyms

1H-Imidazo[1,2-b]pyrazole,2,3-dihydro-1-methyl-(6CI,9CI)

Origin of Product

United States

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